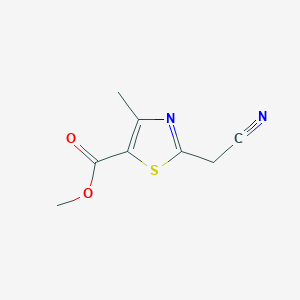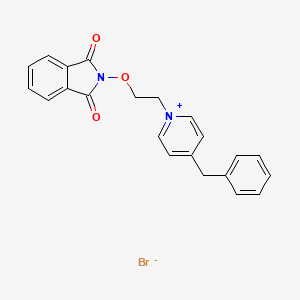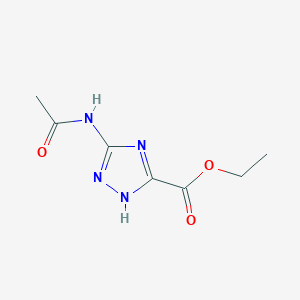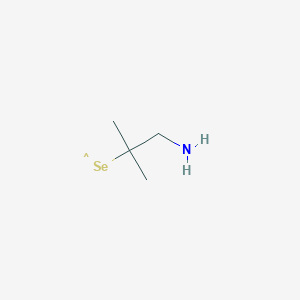![molecular formula C7H4F2N2 B13115363 2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)
2,7-Difluoro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Difluoro-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-1H-benzo[d]imidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzimidazole ring using suitable fluorinating agents under controlled conditions. For example, the reaction of 2,7-difluoroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Difluoro-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the benzimidazole ring .
Aplicaciones Científicas De Investigación
2,7-Difluoro-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, with specific properties .
Mecanismo De Acción
The mechanism of action of 2,7-Difluoro-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and specificity to these targets, leading to its biological effects. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1H-benzo[d]imidazole
- 4,7-Difluoro-1H-benzo[d]imidazole
- 5,6-Difluoro-1H-benzo[d]imidazole
Comparison
Compared to other fluorinated benzimidazoles, 2,7-Difluoro-1H-benzo[d]imidazole is unique due to the specific positioning of the fluorine atoms on the benzimidazole ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties.
Propiedades
Fórmula molecular |
C7H4F2N2 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
2,4-difluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4F2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11) |
Clave InChI |
HIHIOUSKOADFCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)N=C(N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)


![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)




